molecular formula C18H28ClN3O5S B3025675 2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate CAS No. 155204-09-4

2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate

Cat. No. B3025675
CAS RN: 155204-09-4
M. Wt: 434.0 g/mol
InChI Key: JCBIVZZPXRZKTI-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate” is also known as (S)-Hydroxychloroquine sulfate . It has a molecular formula of C18H28ClN3O5S and a molecular weight of 434.0 g/mol . The IUPAC name for this compound is 2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol; sulfuric acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/t14-;/m0./s1 . The canonical SMILES for this compound is CCN(CCCC©NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O .


Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 9 . The exact mass of this compound is 433.1438199 g/mol .

Scientific Research Applications

Synthesis and Radiochemistry

  • The enantiomers of [3-3H]-hydroxychloroquine, a form of 2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, were synthesized from known precursors for potential use in radiochemistry, offering insights into the enantiomeric purity and radiochemical applications of this compound (Ellames et al., 1995).

Luminescence Properties

  • A study on N-aryl-2-aminoquinolines, which are structurally related to the compound, revealed the importance of substituent groups, hydrogen bonding, and excited-state intramolecular proton transfer in influencing their fluorescence quantum yields. This has implications for the compound's use in fluorescent applications (Hisham et al., 2019).

Antimalarial Activity

  • The compound's structural relatives have been studied for their antimalarial properties. For instance, diamine quinoline methanols, which share a similar quinoline structure, demonstrated efficacy against Plasmodium falciparum. This suggests potential antimalarial applications for the compound (Milner et al., 2011).

Structural Analysis

  • The crystal structure of related compounds like N12-(7-chloro-4-quinolinyl)-N1,N1-diethyl-1,12-diaminododecane was analyzed, providing insights into the molecular structure that could be relevant for understanding the 3D configuration and potential binding interactions of 2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol (De et al., 1998).

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

The compound, also known as Hydroxychloroquine sulfate , primarily targets Toll-like receptors (TLR7 and TLR9) . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses.

Pharmacokinetics

It is known that the compound is soluble in water , which could impact its bioavailability

properties

IUPAC Name

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/t14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBIVZZPXRZKTI-UQKRIMTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate
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2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate
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2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate
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2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate
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2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate
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2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate

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